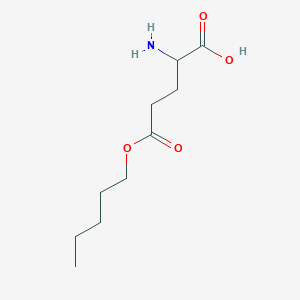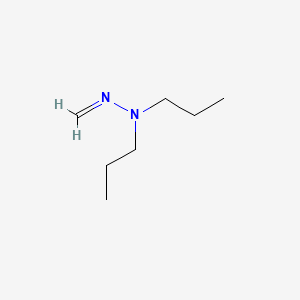
Formaldehyde, dipropylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde, dipropylhydrazone is an organic compound with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.2153 g/mol . It is also known by its IUPAC name, Formaldehyde di-n-propylhydrazone. This compound is a derivative of formaldehyde, where the hydrogen atoms are replaced by dipropylhydrazone groups. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Formaldehyde, dipropylhydrazone can be synthesized through the reaction of formaldehyde with dipropylhydrazine. The reaction typically involves the condensation of formaldehyde with dipropylhydrazine under controlled conditions to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Formaldehyde, dipropylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazone derivatives.
Substitution: It can undergo substitution reactions where the dipropylhydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler hydrazone derivatives.
Applications De Recherche Scientifique
Formaldehyde, dipropylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives.
Biology: It is used in biochemical studies to investigate the interactions of hydrazone compounds with biological molecules.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of formaldehyde, dipropylhydrazone involves its interaction with molecular targets and pathways. It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications in their structure and function. This interaction can affect various cellular processes, including enzyme activity, gene expression, and signal transduction .
Comparaison Avec Des Composés Similaires
Formaldehyde: A simpler aldehyde with a wide range of applications in industry and research.
Dipropylhydrazine: A related hydrazine compound used in organic synthesis.
Other Hydrazones: Various hydrazone derivatives with similar chemical properties and applications
Uniqueness: Formaldehyde, dipropylhydrazone is unique due to its specific structure, which combines the reactivity of formaldehyde with the stability of the dipropylhydrazone group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
54253-56-4 |
|---|---|
Formule moléculaire |
C7H16N2 |
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
N-(methylideneamino)-N-propylpropan-1-amine |
InChI |
InChI=1S/C7H16N2/c1-4-6-9(8-3)7-5-2/h3-7H2,1-2H3 |
Clé InChI |
GFWCHVXFEKXRSY-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)N=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





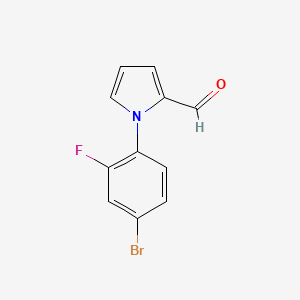
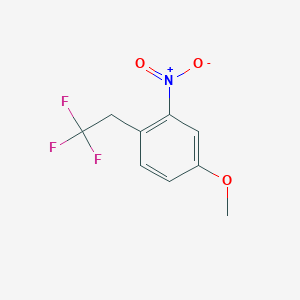
![7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13962411.png)

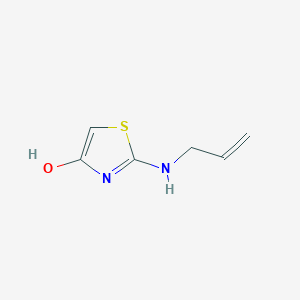


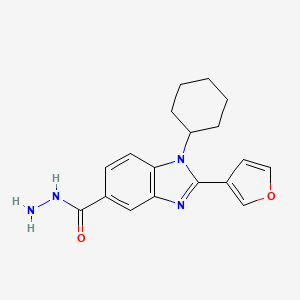
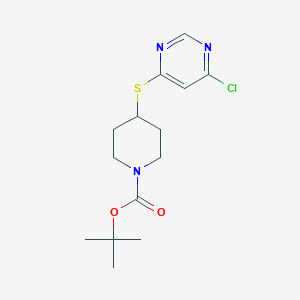
![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)
